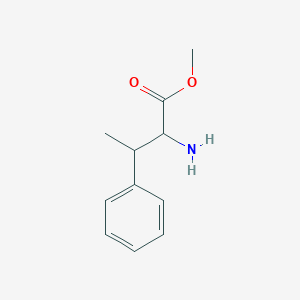

Methyl 2-amino-3-phenylbutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3-phenylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(10(12)11(13)14-2)9-6-4-3-5-7-9/h3-8,10H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFJLPKBPJMENH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Alpha Amino Ester Derivatives in Contemporary Chemical Synthesis

Alpha-amino ester derivatives are a cornerstone of modern organic chemistry, serving as crucial building blocks in the synthesis of a wide array of complex molecules. Their significance stems from their bifunctional nature, containing both an amino group and an ester group, which allows for versatile chemical modifications. These compounds are particularly vital as precursors for non-canonical amino acids, which are incorporated into small-molecule therapeutics, biologics, and various tools in chemical biology. echemi.com The direct amination of the alpha-carbon in carboxylic acid esters represents a direct and efficient pathway to these valuable molecules. echemi.com

In the realm of bio-inorganic chemistry, alpha-amino acid esters are utilized as ligands for the synthesis of metal complexes. evitachem.com These complexes are not only valuable as models for biological systems but also serve as scaffolds for the development of novel drugs. evitachem.com Furthermore, due to their chiral nature, metal complexes of alpha-amino acid esters have garnered significant attention as potential catalysts for environmentally friendly asymmetric syntheses. evitachem.com The ability to synthesize optically enriched nitrogen-containing stereocentres is a key application, leading to the creation of valuable chiral motifs like α-amino acids and α-tertiary amines. enaminestore.com The development of novel synthetic methods, such as the use of biocatalysts or photoredox catalysis, continues to expand the utility of alpha-amino esters in constructing complex molecular architectures. enaminestore.comsigmaaldrich.com

Scope and Objectives of Academic Research on Methyl 2 Amino 3 Phenylbutanoate

Asymmetric Synthesis Approaches for this compound

Asymmetric synthesis provides powerful tools for accessing enantiomerically pure compounds. These methods introduce chirality through the use of chiral catalysts, auxiliaries, or reagents, influencing the stereochemical outcome of the reaction.

Chiral Auxiliary-Mediated Stereocontrol Strategies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed.

A notable example involves the use of Ni(II) complexes of chiral glycine (B1666218) Schiff bases. These complexes serve as chiral nucleophilic glycine equivalents. The asymmetric alkylation of such a complex with a suitable electrophile can proceed with high diastereoselectivity. For instance, the alkylation of a chiral Ni(II)-complex of a glycine Schiff base with 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine has been shown to afford the alkylated product in 74% yield with excellent diastereoselectivity, producing only one isomer. researchgate.net This methodology provides a valuable route for the asymmetric synthesis of α-amino acids. researchgate.net

Another strategy employs chiral N-sulfinyl imines derived from glyoxylate. Stereoselective C-radical addition to these chiral imines, promoted by visible light photoredox catalysis, offers a pathway to unnatural α-amino acids. This method allows for the use of readily available carboxylic acids as radical precursors. rsc.orgchemrxiv.org

Enantioselective Organocatalysis in the Synthesis of this compound

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. nih.gov These catalysts can activate substrates and control the stereoselectivity of reactions.

While specific examples directly targeting this compound are not prevalent in the provided search results, the principles of enantioselective organocatalysis are broadly applicable to the synthesis of chiral amino acids. For instance, organocatalytic methods have been successfully applied to the enantioselective Ugi reaction, a multicomponent reaction that produces α-amido amides. nih.gov Additionally, kinetic resolution of racemic mixtures using organocatalysts is a viable approach. A general protocol for the enantioselective synthesis of 3-heterosubstituted-2-amino-1-ols utilizes a kinetic resolution of (1'-NR1R2 and 1'-SR)-4-oxazolidinones with ABC organocatalysts. nih.gov

Transition Metal-Catalyzed Asymmetric Hydrogenation and Alkylation Methods for Phenylbutanoate Derivatives

Transition metal catalysis is a cornerstone of modern organic synthesis, offering highly efficient and selective transformations. nih.gov Asymmetric hydrogenation, in particular, is a key technology for the synthesis of chiral molecules. researchgate.net

The asymmetric hydrogenation of prochiral olefins, ketones, and imines using transition metal complexes with chiral ligands is a widely used method to produce enantiomerically enriched compounds. nih.govbohrium.com Metals such as iridium, rhodium, ruthenium, and palladium, paired with chiral phosphorus ligands, amine-tosylamine ligands, or N-heterocyclic carbene ligands, have been extensively developed for the asymmetric hydrogenation of various substrates, including heteroaromatic compounds. nih.gov While the direct asymmetric hydrogenation of a precursor to this compound is not explicitly detailed, the hydrogenation of a suitable unsaturated precursor, such as a dehydroamino acid ester, would be a logical and powerful approach. The development of catalysts based on first-row transition metals is also an active area of research, aiming for more sustainable and cost-effective processes. rsc.org

Asymmetric alkylation is another key strategy. For example, the alkylation of a benzophenone (B1666685) imine of glycine with a benzhydryl alkylating agent in the presence of a chiral phase-transfer catalyst has been used for the large-scale synthesis of an amino acid component of a dipeptidyl peptidase IV inhibitor. nih.gov

Photoredox Catalysis in Stereoselective Amino Acid Ester Synthesis

Visible light photoredox catalysis has recently gained prominence as a mild and powerful tool for organic synthesis. rsc.orgchemrxiv.org This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, leading to the formation of radical intermediates.

In the context of amino acid synthesis, a protocol has been developed for the stereoselective C-radical addition to a chiral glyoxylate-derived N-sulfinyl imine. rsc.orgchemrxiv.org This method employs an organic acridinium-based photocatalyst and allows for the use of ubiquitous carboxylic acids as radical precursors without prior derivatization. rsc.orgchemrxiv.org The reaction proceeds by the photocatalyst oxidizing the carboxylic acid to a carboxyl radical, which then decarboxylates to form a carbon-centered radical. This radical adds to the chiral N-sulfinyl imine in a stereocontrolled manner, ultimately yielding the desired α-amino acid derivative with high diastereoselectivity. chemrxiv.org

Chemical Synthesis Routes for this compound

Conventional chemical synthesis methods, while not always stereoselective in the absence of a chiral influence, provide fundamental routes to the carbon skeleton and functional groups of this compound.

Direct Esterification and Amine Functionalization Procedures

The synthesis of this compound can be achieved through a sequence of reactions involving the formation of the ester and the introduction of the amine group.

A common approach to synthesizing α-amino acids is through the Strecker synthesis or related methodologies. This would typically involve the reaction of an appropriate aldehyde or ketone with a source of ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. For this compound, the starting carbonyl compound would be 3-phenyl-2-butanone.

Alternatively, the amination of an α-halo ester can be employed. Starting with methyl 2-bromo-3-phenylbutanoate, nucleophilic substitution with an amine source, such as ammonia or a protected amine equivalent, would introduce the amino group.

Direct esterification of 2-amino-3-phenylbutanoic acid with methanol (B129727) under acidic conditions is a straightforward method to obtain the final product, assuming the parent amino acid is available.

A specific example of a related synthesis is the preparation of α-methyl-β-phenylserine isomers. This was achieved through a highly diastereoselective Grignard addition of phenylmagnesium bromide to chiral α-methylserinals. unirioja.es This demonstrates the construction of the carbon skeleton with stereocontrol, which could then be followed by functional group manipulations to arrive at the target amino acid ester.

Multi-Component Reactions for this compound Analogues

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single reaction vessel to form a complex product, offer an efficient and atom-economical approach to the synthesis of α-amino esters. While specific MCRs for the direct synthesis of this compound are not extensively documented, analogous reactions for β-substituted α-amino esters provide a strong foundation for its potential synthesis.

One such approach is the Mannich-type reaction. For instance, the reaction of an enolate derived from (S,S)-(+)-pseudoephedrine acetamide (B32628) with various imines has been shown to produce β-substituted α-methyl-β-aminoamides with excellent stereocontrol. nih.gov Subsequent hydrolysis and esterification would then yield the desired β-amino ester. This method's success with a range of imines suggests its applicability for synthesizing analogues of this compound.

Another relevant MCR is the zinc-mediated carbonyl alkylative amination. This reaction platform has demonstrated broad scope in combining secondary amines, aldehydes, and alkyl iodides to generate α-branched amines. acs.org By selecting appropriate starting materials, this methodology could potentially be adapted for the synthesis of the target compound.

The following table summarizes the yields of analogous α-branched amine products from a zinc-mediated carbonyl alkylative amination reaction, highlighting the versatility of this approach.

| Amine Reactant | Aldehyde Reactant | Alkyl Iodide Reactant | Product Yield (%) |

| Dibenzylamine | Hydrocinnamaldehyde | Isopropyl iodide | 85 |

| Piperidine | Hydrocinnamaldehyde | Isopropyl iodide | 78 |

| Morpholine | Hydrocinnamaldehyde | Isopropyl iodide | 81 |

| N-Methylaniline | Hydrocinnamaldehyde | Isopropyl iodide | 72 |

This table presents data for the synthesis of α-branched amines analogous to the target compound, demonstrating the potential of the zinc-mediated carbonyl alkylative amination reaction.

Continuous Flow Synthesis Techniques for Amino Ester Production

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. While the continuous flow synthesis of this compound has not been specifically reported, related processes for other amino esters demonstrate the feasibility of this technology.

For example, a continuous flow protocol for the α-alkylation of esters has been developed, which relies on the in-situ generation of lithium enolate intermediates. researchgate.net This method could be adapted for the synthesis of β-alkylated α-amino esters by carefully selecting the starting ester and alkylating agent. The precise control over reaction parameters such as temperature and residence time, which is inherent to flow chemistry, would be crucial for achieving high selectivity and yield in such a transformation.

Furthermore, the continuous flow synthesis of β-amino α,β-unsaturated esters has been demonstrated through the reaction of a β-ketoester with amines. researchgate.net Although this produces a different class of compound, the underlying principles of using flow reactors for the production of amino esters are directly relevant. The ability to handle reactive intermediates and reagents safely in a closed system makes flow chemistry an attractive option for developing a robust synthesis of this compound.

Biocatalytic and Enzymatic Transformations for this compound

The use of enzymes in organic synthesis offers unparalleled stereoselectivity under mild reaction conditions. For the synthesis of chiral amino esters like this compound, biocatalysis and chemoenzymatic strategies are particularly promising.

Enantioselective Biocatalysis in Amino Ester Formation

A significant breakthrough in the synthesis of β-branched aromatic α-amino acids has been the development of a biocatalytic dynamic kinetic resolution (DKR) process. nih.gov This method utilizes a thermophilic aromatic amino acid aminotransferase (ArAT) to catalyze the transamination of a β-branched α-ketoacid. The enzyme's ability to operate at elevated temperatures and a basic pH facilitates the in-situ racemization of the β-stereocenter of the starting ketoacid, allowing for the conversion of all starting material into a single diastereomer of the product amino acid with high enantioselectivity. nih.gov This approach has been successfully applied to the synthesis of various β-branched phenylalanine analogues.

The following table illustrates the effectiveness of different aminotransferases in the synthesis of a β-methylphenylalanine analogue.

| Aminotransferase | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) |

| PhArAT | >70 | >99:1 | >99 |

| TtArAT | >70 | >99:1 | >99 |

| TyrB | <50 | 50:50 | >99 |

This table showcases the high yield and stereoselectivity achieved with specific aminotransferases in the synthesis of a β-branched phenylalanine analogue, indicating the potential for synthesizing this compound via a similar biocatalytic route.

Another innovative biocatalytic method involves an organocatalytic asymmetric biomimetic transamination of α-keto esters. Using a quinine-derived chiral base as a catalyst, this reaction provides a variety of β-branched α-amino esters in good yields and high enantiomeric excesses. rsc.orgnih.gov

Chemoenzymatic Pathways for Synthesizing this compound

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic transformations to create efficient and stereoselective synthetic routes. A versatile chemoenzymatic pathway to enantiomerically pure β-branched α-amino acids has been developed, which could be readily adapted for the synthesis of this compound.

This strategy begins with a chemical synthesis step to produce a β-enamino ester. For instance, the reaction of imidoyl chlorides with lithium ester enolates can generate β-enamino esters. acs.org A subsequent diastereoselective chemical reduction of the β-enamino ester, for example using ZnI2/NaBH4, can then produce the corresponding β-amino ester with high syn diastereoselectivity. acs.org

The following table shows the results of the chemical reduction of various fluorinated β-enamino esters to their corresponding β-amino esters, demonstrating the high diastereoselectivity of this chemical step.

| R¹ Group | R² Group | Yield (%) | Diastereomeric Ratio (syn:anti) |

| CF₃ | Et | 85 | 95:5 |

| CF₂Cl | Et | 82 | 96:4 |

| CF₂Br | Et | 80 | 97:3 |

| C₂F₅ | Et | 88 | 94:6 |

This table illustrates the high diastereoselectivity achieved in the chemical reduction step of a chemoenzymatic sequence for the synthesis of β-amino esters analogous to the target compound.

By integrating such a chemical reduction with a preceding or subsequent enzymatic resolution step, it would be possible to access all four stereoisomers of this compound with high purity.

Chemical Reactivity and Functionalization of Methyl 2 Amino 3 Phenylbutanoate

Reactivity of the Amino Group in Methyl 2-amino-3-phenylbutanoate

The presence of a primary amino group (-NH₂) imparts nucleophilic character to the molecule, making it a key site for various chemical reactions and derivatizations.

Nucleophilic Reactions and Derivatization Strategies

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile, readily attacking electrophilic centers. This reactivity is fundamental to many derivatization strategies. For instance, the amino group can participate in substitution reactions with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides, respectively. These reactions are crucial in peptide synthesis and the development of new molecular structures. The nucleophilicity of the amino group is also central to its ability to form coordination complexes with metal ions like Cu(II) and Ag(I). mdpi.com

Amine Protection and Deprotection Methodologies

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amino group to prevent it from interfering with reactions at other sites in the molecule. organic-chemistry.org This is achieved through the use of protecting groups. Common protecting groups for amines include carbamates such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.commasterorganicchemistry.com

| Protecting Group | Abbreviation | Common Reagent for Protection | Common Conditions for Deprotection |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acidic conditions (e.g., trifluoroacetic acid - TFA) masterorganicchemistry.com |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (CbzCl) | Catalytic hydrogenation (e.g., H₂, Pd-C) masterorganicchemistry.com |

| Fluorenylmethyloxycarbonyl | Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Basic conditions (e.g., piperidine) masterorganicchemistry.com |

The stability of these protecting groups varies under different conditions, allowing for their selective removal. organic-chemistry.org For example, a Boc group is labile to acid, while a Cbz group is removed by hydrogenation, and an Fmoc group is cleaved by base. masterorganicchemistry.com

Alkylation and Reductive Amination Reactions

The amino group can undergo alkylation to form secondary or tertiary amines. However, direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation. masterorganicchemistry.com A more controlled and widely used method for introducing alkyl groups is reductive amination. masterorganicchemistry.comsigmaaldrich.com

Reductive amination involves the reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced to the corresponding secondary or tertiary amine. masterorganicchemistry.compearson.com This two-step process, which can often be performed in a single pot, is a cornerstone of amine synthesis. sigmaaldrich.com

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.compearson.com Reductive amination is a versatile method that allows for the introduction of a wide variety of alkyl groups onto the nitrogen atom. masterorganicchemistry.com The degree of substitution on the final amine product is one degree higher than the starting amine. youtube.com For example, reacting a primary amine like this compound with an aldehyde will yield a secondary amine. youtube.com

Transformations of the Ester Moiety in this compound

The methyl ester group (-COOCH₃) in this compound is another key site for chemical modification, offering pathways to other important functional groups.

Hydrolysis and Transesterification Reactions

The ester group can be hydrolyzed back to the corresponding carboxylic acid, 2-amino-3-phenylbutanoic acid. This reaction is typically carried out under acidic or basic conditions.

Transesterification, the conversion of one ester to another, can also be achieved. For example, reacting this compound with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with another alkyl or aryl group.

A common method for the synthesis of amino acid methyl esters involves reacting the amino acid with methanol (B129727) in the presence of an activating agent like thionyl chloride or trimethylchlorosilane. mdpi.com For instance, the reaction of 4-amino-3-phenylbutanoic acid with methanol and thionyl chloride at 60–70°C yields Methyl 4-amino-3-phenylbutanoate.

Reduction to Alcohol Derivatives

The ester functionality can be reduced to a primary alcohol, yielding the corresponding amino alcohol, (2S,3R)-2-amino-3-phenylbutan-1-ol. nih.gov Powerful reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) and borane-methyl sulfide (B99878) complex (BMS) being commonly employed. orgsyn.org The choice between these reagents often depends on the presence of other functional groups in the molecule that might also be susceptible to reduction. orgsyn.org The resulting amino alcohols are valuable chiral building blocks in organic synthesis. orgsyn.org

Stereoselective Chemical Transformations of this compound

The presence of two stereogenic centers at the C2 (α) and C3 (β) positions makes stereoselectivity a critical aspect of the chemistry of this compound. Controlling the relative and absolute configuration at these centers is paramount in the synthesis of stereochemically pure compounds.

Diastereoselective Reactions at Stereogenic Centers

Diastereoselective reactions are crucial for selectively forming one diastereomer over another. For derivatives of β-phenylalanine, such as this compound, various methods have been developed to control the stereochemical outcome of reactions at the C2 and C3 positions.

One significant approach involves the diastereoselective C(sp³)–H arylation of related amino acid derivatives. For instance, palladium-catalyzed β-C(sp³)–H arylation of N-acyl amino acid derivatives can proceed with high diastereoselectivity. These reactions often favor the formation of the anti-diastereomer, a common outcome attributed to the established mechanism of directing group-aided C-H activation. nih.gov The use of specific ligands and directing groups on the amine is essential to guide the metal catalyst and achieve high levels of stereocontrol.

Enzymatic methods also offer excellent stereoselectivity. Phenylalanine ammonia-lyase (PAL) and related enzymes can be used in the synthesis and isomerization of β-phenylalanine derivatives, yielding products with high enantiomeric and diastereomeric purity. nih.gov For example, a biocatalytic transamination method has been reported for preparing β-branched aromatic amino acids, establishing two adjacent stereocenters with high stereoselectivity through a dynamic kinetic resolution process. nih.gov Such biocatalytic approaches are sensitive to steric effects at the β-position of the substrate. nih.gov

Below is a table summarizing representative diastereoselective reactions applicable to β-amino acid ester scaffolds.

| Reaction Type | Catalyst/Reagent | Key Feature | Typical Outcome |

|---|---|---|---|

| C(sp³)–H Arylation | Pd(OAc)₂ / 8-aminoquinoline (B160924) directing group | Directs functionalization to the β-carbon. | High preference for the anti-diastereomer. nih.gov |

| Biocatalytic Transamination | Aminotransferases (e.g., TtArAT) | Dynamic kinetic resolution establishes two stereocenters. | High diastereo- and enantioselectivity for syn-products. nih.gov |

| Vinyl-Mannich Reaction | 1,3-bis-trimethysilyl ether | Controls formation of a dihydropyridinone intermediate. | High diastereoselectivity in the initial cyclization. nih.gov |

Stereoinversion Processes and Epimerization Studies

Stereoinversion and epimerization are processes that alter the configuration at one or more stereocenters. These studies are vital for understanding the stereochemical stability of this compound and for providing synthetic routes to less-favored diastereomers.

Epimerization at the α-carbon (C2) of amino esters can occur under certain conditions, particularly in the presence of a base, through the formation of an enolate intermediate. The stability of this enolate and the reaction conditions dictate the extent of epimerization. For β-amino esters, the acidity of the α-proton is a key factor.

Interestingly, some enzymatic reactions can proceed with stereoinversion at the C3 center. For example, certain aminotransferases have been shown to catalyze the transamination of a β-branched keto acid with stereoinversion at the C3 position, leading exclusively to the syn-diastereomer from an anti-precursor. nih.gov This highlights the power of biocatalysis to achieve transformations that are challenging via conventional chemical methods.

Furthermore, dynamic kinetic resolution (DKR) processes inherently involve an epimerization or racemization step. In the biocatalytic DKR of β-branched amino acids, the facile racemization at the β-position under the reaction conditions allows for the conversion of a diastereomeric mixture into a single, highly enriched diastereomer. nih.gov

Modifications of the Phenyl Group in this compound

The phenyl group of this compound is a versatile handle for chemical modification, allowing for the synthesis of a wide array of derivatives with potentially altered properties.

Aromatic Substitution Reactions

The phenyl ring is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions in organic chemistry. masterorganicchemistry.com The substituent already on the ring—in this case, an alkyl group (the butanoate backbone)—directs incoming electrophiles primarily to the ortho and para positions. libretexts.org This directing effect is due to the electron-donating nature of the alkyl group, which activates the ring towards electrophilic attack. libretexts.org

Common EAS reactions that can be performed on the phenyl ring include:

| Reaction | Typical Reagents | Electrophile | Product Type |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Nitro-substituted derivative. youtube.com |

| Bromination | Br₂, FeBr₃ | "Br⁺" | Bromo-substituted derivative. youtube.com |

| Sulfonation | Fuming H₂SO₄ (SO₃) | SO₃ or HSO₃⁺ | Benzenesulfonic acid derivative. youtube.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | Aryl ketone derivative. masterorganicchemistry.com |

Functionalization at Aryl Positions

Once a functional group is introduced onto the phenyl ring via electrophilic aromatic substitution, it can be used as a point for further chemical diversification. This two-step strategy significantly broadens the scope of accessible derivatives.

A prime example is the use of palladium-catalyzed cross-coupling reactions. For instance, a bromo-substituted derivative, obtained via EAS, can undergo Suzuki or Miyaura coupling reactions. In a Miyaura borylation, the aryl bromide can be converted into a boronate ester (–B(OR)₂). nih.gov This boronate ester is a versatile intermediate that can then participate in Suzuki coupling with various aryl or vinyl halides to form new carbon-carbon bonds, leading to biaryl or styrenyl derivatives. nih.gov

Another common transformation is the reduction of a nitro group, introduced via nitration. The nitro group can be readily reduced to an amino group (–NH₂) using reagents like Fe/HCl or catalytic hydrogenation. youtube.com This introduces a new nucleophilic site on the aromatic ring, opening pathways for the synthesis of amides, sulfonamides, and other nitrogen-containing heterocycles.

These functionalization strategies allow for the systematic modification of the phenyl ring, which is a key approach in fields like medicinal chemistry for establishing structure-activity relationships. nih.gov The ability to introduce diverse substituents—from simple halogens to complex heterocyclic systems—makes this compound a valuable scaffold for chemical synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Amino 3 Phenylbutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Methyl 2-amino-3-phenylbutanoate, both ¹H and ¹³C NMR spectroscopy are employed to confirm its molecular structure and to deduce its stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide a wealth of structural information.

A predicted ¹H NMR spectrum for a related compound, Methyl (S)-2-amino-3-phenylpropanoate, in D₂O shows characteristic chemical shifts that can be extrapolated to predict the spectrum of this compound. hmdb.ca The presence of the additional methyl group at the C3 position in this compound would introduce further complexity and distinct signals.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration |

| Phenyl-H | 7.20-7.40 | Multiplet | - | 5H |

| O-CH₃ | 3.70 | Singlet | - | 3H |

| C2-H | 3.60 | Doublet | 5.0 | 1H |

| C3-H | 2.90 | Multiplet | - | 1H |

| NH₂ | 2.50 | Broad Singlet | - | 2H |

| C3-CH₃ | 1.30 | Doublet | 7.0 | 3H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Ester) | 173-175 |

| Phenyl C1' (quaternary) | 140-142 |

| Phenyl C2', C6' | 128-130 |

| Phenyl C3', C5' | 127-129 |

| Phenyl C4' | 126-128 |

| C2 | 55-57 |

| O-CH₃ | 51-53 |

| C3 | 45-47 |

| C3-CH₃ | 18-20 |

Note: These are predicted values based on analogous structures.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, MS analysis confirms the molecular formula (C₁₁H₁₅NO₂) and provides insights into the connectivity of its atoms.

Upon ionization in the mass spectrometer, the molecule undergoes fragmentation at its weakest bonds. The analysis of the resulting fragment ions helps to piece together the structure of the original molecule. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). For amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a characteristic fragmentation pathway. libretexts.org

While an experimental mass spectrum for this compound is not publicly available, predicted data for a structural isomer, Methyl 3-amino-3-phenylbutanoate, suggests the formation of key fragment ions. uni.lu

Interactive Data Table: Predicted Mass Spectrometry Fragmentation Data for an Isomer (Methyl 3-amino-3-phenylbutanoate)

| m/z | Predicted Ion Structure | Adduct |

| 194.11756 | [M+H]⁺ | Protonated Molecule |

| 176.10754 | [M+H-H₂O]⁺ | Loss of Water |

| 134.09644 | [C₉H₁₂N]⁺ | Alpha-cleavage product |

| 91.05423 | [C₇H₇]⁺ | Tropylium ion |

Note: This data is for a structural isomer and the fragmentation pattern of this compound may differ.

Chiral Chromatography (HPLC/GC) for Enantiomeric and Diastereomeric Purity Determination

This compound possesses two chiral centers (at C2 and C3), meaning it can exist as four possible stereoisomers (two pairs of enantiomers, which are diastereomers of each other). Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is essential for the separation and quantification of these stereoisomers to determine the enantiomeric and diastereomeric purity of a sample.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. Various types of CSPs are available, including those based on cyclodextrins, polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), and Pirkle-type phases. yakhak.orgscas.co.jp

For the separation of amino acid esters, polysaccharide-based CSPs have shown great utility. For instance, studies on the chiral separation of phenylalanine methyl esters have demonstrated successful resolution using columns like the LARIHC™ CF6-P and CHIRALPAK® series. sigmaaldrich.comwaters.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar modifier like isopropanol (B130326) or ethanol, is crucial for optimizing the separation.

Interactive Data Table: General Chiral HPLC Conditions for Amino Acid Ester Separation

| Parameter | Condition | Reference |

| Column | LARIHC CF6-P, 25 cm x 4.6 mm, 5 µm | sigmaaldrich.com |

| Mobile Phase | Methanol (B129727):Acetonitrile:Acetic Acid:Triethylamine (70:30:0.3:0.2) | sigmaaldrich.com |

| Flow Rate | 1.0 mL/min | sigmaaldrich.com |

| Detection | UV at 254 nm | sigmaaldrich.com |

| Column | CHIRALPAK ID, 4.6 x 100 mm, 3 µm | waters.com |

| Mobile Phase | CO₂/MeOH with 0.1% NH₄OH (90:10) | waters.com |

| Flow Rate | 1.5 mL/min | waters.com |

| Detection | UV at 210 nm | waters.com |

These methods, with appropriate optimization, would be directly applicable to the enantiomeric and diastereomeric purity determination of this compound.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration of each stereocenter.

For this compound, a successful X-ray crystallographic analysis would provide unambiguous proof of the relative and absolute stereochemistry of a particular stereoisomer. This technique would reveal the conformation of the molecule in the crystal lattice, including the torsion angles of the rotatable bonds and the spatial relationship between the phenyl group, the amino group, and the ester functionality. This information is invaluable for understanding intermolecular interactions in the solid state, such as hydrogen bonding involving the amino and ester groups.

While no public X-ray crystal structure data for this compound is currently available, the principles of the technique and the type of information it can provide are well-established. A study on a different molecule, methyl (6-amino-5-cyano-2-methyl-4-(2-nitrophenyl)-4H-pyran)-3-carboxylate, illustrates the detailed structural insights that can be gained, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. researchgate.net A similar analysis of this compound would be highly informative.

Computational and Theoretical Chemistry Studies of Methyl 2 Amino 3 Phenylbutanoate

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of methyl 2-amino-3-phenylbutanoate. Density Functional Theory (DFT) is a widely used method for these calculations, offering a balance between accuracy and computational cost. epstem.netnih.gov

The initial step in these studies involves the optimization of the molecule's geometry to find its most stable three-dimensional structure. researchgate.net This process determines key geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, in similar molecules, DFT calculations with basis sets like 6-311G(d,p) have been successfully used to obtain optimized geometries that are in good agreement with experimental data where available. epstem.net

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The MEP map is particularly useful as it highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing clues about its reactive sites. nih.gov The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used to study the electronic structure. nih.gov It provides detailed information about charge distribution, hybridization, and the stabilizing effects of electron delocalization through hyperconjugative interactions. nih.gov

A hypothetical table of calculated bond lengths for a stable conformer of this compound, based on typical values from related structures, is presented below.

| Bond | Predicted Bond Length (Å) |

| Cα-Cβ | 1.54 |

| Cα-N | 1.46 |

| Cα-C(O) | 1.52 |

| C=O | 1.21 |

| O-CH3 | 1.43 |

| Cβ-Cγ | 1.53 |

| Cγ-C(phenyl) | 1.51 |

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the single bonds in this compound allows it to adopt various spatial arrangements, known as conformations. Conformational analysis aims to identify the stable conformers and to map the potential energy surface (PES) that describes the energy of the molecule as a function of its geometry. nih.gov

The conformational landscape of amino acids and their derivatives can be complex, with numerous local energy minima corresponding to different stable conformers. nih.govscispace.com The relative energies of these conformers determine their population at a given temperature. The study of the conformational landscape is crucial for understanding how the molecule might interact with other molecules, such as biological receptors. nih.gov

Computational methods can systematically explore the conformational space by rotating the rotatable bonds (e.g., Cα-Cβ, Cα-C(O), and bonds within the side chain) and calculating the energy of each resulting structure. This process generates a potential energy surface, from which the low-energy conformers can be identified. For amino acids, the torsional angles of the backbone (phi, psi) and the side chain (chi) are systematically varied. nih.gov

The energy barriers between different conformers are also calculated to understand the dynamics of their interconversion. nih.gov If the energy barriers are low, the molecule can easily switch between conformations.

Below is a hypothetical table illustrating the relative energies of a few possible conformers of this compound.

| Conformer | Dihedral Angle (N-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) |

| 1 (Anti) | 180° | 0.0 |

| 2 (Gauche) | 60° | 1.2 |

| 3 (Gauche) | -60° | 1.5 |

Transition State Modeling for Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By modeling the transition states, which are the high-energy structures that connect reactants to products, chemists can understand the reaction pathways and predict reaction rates.

For this compound, one could model its synthesis to understand the stereochemical outcome. For example, the Betti reaction, a condensation reaction between an aldehyde, an amine, and a phenol, is a plausible route for synthesizing related compounds. nih.gov A computational study could model the mechanism of such a reaction to form this compound, identifying the key intermediates and transition states. This would involve calculating the energy profile of the reaction pathway, which helps in determining the rate-determining step and understanding the factors that control the stereoselectivity of the reaction.

The structure of a hypothetical transition state for a key step in a synthetic route could be characterized by identifying the imaginary frequency corresponding to the motion along the reaction coordinate.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govresearchgate.net These predictions are invaluable for interpreting experimental spectra and for confirming the structure of a synthesized compound.

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net The calculated shifts can be compared with experimental data, often showing a linear correlation. epstem.net This comparison can help in the assignment of signals in the experimental spectrum to specific atoms in the molecule.

Similarly, the vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. nih.gov These calculated frequencies, after appropriate scaling to account for systematic errors in the computational method, can be compared with the experimental IR and Raman spectra. nih.gov This comparison aids in the assignment of the observed vibrational bands to specific motions of the atoms in the molecule. researchgate.net

A hypothetical comparison of predicted and experimental spectroscopic data is shown below.

| Spectroscopic Data | Predicted Value | Experimental Value |

| ¹H NMR (Cα-H, ppm) | 3.8 | 3.9 |

| ¹³C NMR (C=O, ppm) | 173.5 | 174.2 |

| IR (C=O stretch, cm⁻¹) | 1730 | 1738 |

Applications of Methyl 2 Amino 3 Phenylbutanoate As a Versatile Chemical Building Block

Precursor in the Synthesis of Complex Organic Architectures

The strategic placement of amino and methyl ester functionalities, combined with the stereochemical complexity of Methyl 2-amino-3-phenylbutanoate, makes it an attractive starting material for the synthesis of larger, more complex molecules.

Construction of Macrocyclic and Heterocyclic Systems

While direct and extensive research specifically detailing the use of this compound in the construction of macrocyclic systems is not widely documented in publicly available literature, the principles of peptide and organic synthesis suggest its potential utility in this area. Amino acid esters are fundamental components in the synthesis of cyclic peptides and peptidomimetics, where the ester functionality can be hydrolyzed or activated for amide bond formation, and the amino group serves as a nucleophile in cyclization reactions. The phenyl and methyl groups on the backbone of this compound would be expected to introduce conformational constraints and specific recognition motifs within a macrocyclic ring.

In the realm of heterocyclic synthesis, amino acids and their esters are well-established precursors. For instance, multicomponent reactions involving an aldehyde, malononitrile, and an amine source can lead to highly substituted pyridines. monash.edursc.org While specific examples using this compound were not found, its amino group could potentially participate in such condensation reactions to form novel heterocyclic structures. The synthesis of 2-amino-3-cyano-4-arylpyridines from various components highlights the general synthetic pathways where an amino functional group is a key participant. monash.edu

Synthesis of Peptidomimetics and Oligomeric Structures

The synthesis of peptidomimetics—molecules that mimic the structure and function of peptides—is a significant area where unnatural amino acids like this compound and its derivatives are crucial. nih.gov Peptidomimetics often exhibit improved properties such as enhanced metabolic stability and better bioavailability compared to their natural peptide counterparts. sigmaaldrich.com The incorporation of unnatural amino acids can confer increased potency and unique conformations to peptide-based pharmaceuticals. princeton.edu

A related compound, methyl 3-amino-2-hydroxy-4-phenylbutanoate, serves as a key intermediate in the synthesis of various biologically active peptide mimics, including inhibitors of aminopeptidases and HIV proteases. lookchem.com This underscores the role of the phenylbutanoate scaffold in generating core structures for peptidomimetic drug candidates. The synthesis of such intermediates often involves stereoselective methods to obtain the desired diastereomer. lookchem.com The use of unnatural amino acids is a widespread strategy in the development of therapeutic peptides, such as in the antibacterial agent daptomycin, which contains several non-proteinogenic residues. nih.gov

Role in the Generation of Unnatural Amino Acid Analogues and Derivatives

This compound itself is an unnatural amino acid derivative. It can also serve as a starting point for the synthesis of other, more complex unnatural amino acid analogues. The modification of its core structure can lead to novel building blocks for drug discovery and chemical biology. nih.gov

Incorporation into Peptides for Biophysical and Structural Probes

The incorporation of unnatural amino acids into peptides and proteins is a powerful technique for probing biological structure and function. nih.gov These probes can be used to study protein folding, protein-protein interactions, and enzyme mechanisms. While there are no specific reports found on the use of this compound as a biophysical probe, the general methodology involves introducing amino acids with unique properties, such as fluorescent or photo-reactive groups. nih.govnih.govbeilstein-journals.org

For example, fluorescent amino acids can be incorporated site-specifically into a peptide sequence to monitor conformational changes or binding events. rsc.org Similarly, photo-activatable amino acids can be used to crosslink interacting proteins. The phenyl group of this compound could potentially be functionalized to carry such a probe, or the amino acid itself could be used to introduce a specific structural perturbation to study its effect on peptide or protein function. The development of methods for the site-specific incorporation of non-canonical amino acids has significantly advanced our ability to study complex biological systems. nih.govnih.gov

Advanced Materials Science Applications of Amino Acid Esters

The ability of amino acids and their derivatives to self-assemble into ordered structures has garnered significant interest in materials science. These self-assembled materials have potential applications in nanotechnology, drug delivery, and tissue engineering.

Self-Assembly Phenomena and Supramolecular Structures

Amino acids, particularly those with aromatic side chains, are known to self-assemble into well-defined nanostructures, such as fibrils, tubes, and spheres. rsc.orgrsc.orgnih.gov This self-assembly is driven by non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking of the aromatic rings. beilstein-journals.org

Application in Polymer Synthesis and Modification

The bifunctional nature of this compound, possessing both an amine and an ester group, makes it a valuable monomer for the synthesis of various polymers, particularly polyamides and polyesters. These polymers can exhibit unique properties owing to the chiral nature and the specific steric bulk of the 3-phenylbutanoate side chain.

Amino acid-based polymers have garnered significant attention for various applications, and synthetic poly(amino acid)s are investigated for biomedical uses due to their structural similarity to natural proteins. mdpi.com The incorporation of monomers like this compound can lead to the development of novel polymers with tailored properties. For instance, a dual ester-urethane melt condensation methodology has been developed to synthesize new classes of thermoplastic polymers from naturally abundant L-amino acids. nih.gov This solvent-free approach allows for the direct polycondensation of amino acid monomers with diols to produce high molecular weight poly(ester-urethane)s. nih.gov The thermal properties and crystallinity of these polymers can be varied by using different L-amino acid monomers, opening avenues for creating thermally stable and renewable engineering thermoplastics. nih.gov

The synthesis of amino acid-derived vinyl polymers with controlled hydropathy has also been reported, demonstrating that the thermoresponsive behavior of these polymers in water can be systematically controlled. rsc.org By incorporating different amino acid methyl esters as guest monomers, the transition temperature of the resulting polymers can be tuned based on the hydrophobicity of the amino acid side chains. rsc.org This principle could be extended to polymers derived from this compound to create smart materials with specific thermal responses.

Furthermore, fatty acid-based polyamides have been developed for drug delivery applications. mdpi.com By functionalizing fatty acids and polymerizing them with cross-linkers, nanoparticles can be formed. mdpi.com The unique structure of this compound could be leveraged in similar systems to influence the physicochemical properties of the resulting polymer and its drug-loading capabilities.

Below is a table summarizing various amino acid-derived polymers and their synthesis methods, which could be conceptually applied to this compound.

| Polymer Type | Monomers | Synthesis Method | Potential Properties/Applications |

| Poly(ester-urethane)s | L-amino acid ester-urethane monomers, diols | Dual ester-urethane melt condensation | Thermally stable, renewable engineering thermoplastics nih.gov |

| Vinyl Polymers | N-acryloyl amino acid methyl esters | Reversible addition-fragmentation chain transfer (RAFT) polymerization | Thermoresponsive smart materials rsc.org |

| Polyamides | Fatty acid derivatives, diamines | Polymerization with cross-linkers | Drug delivery nanoparticles mdpi.com |

| Polypeptides | Amino acid-N-carboxyanhydrides (NCAs) | Ring-opening polymerization (ROP) | Drug delivery, tissue engineering, catalysis mdpi.com |

Development of Chiral Ligands and Catalysts Based on Amino Ester Scaffolds

The inherent chirality of amino acids and their derivatives, such as this compound, makes them excellent starting materials for the synthesis of chiral ligands and catalysts. These are crucial for asymmetric synthesis, a field dedicated to producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. nih.govambeed.com

Amino acid esters can be transformed into a variety of chiral ligands. For example, N-diphenylphosphinoamino acid methyl/ethyl esters have been synthesized and used as monodentate ligands in complexes with platinum, rhodium, and gold. st-andrews.ac.uk Furthermore, reacting these esters with two equivalents of chlorodiphenylphosphine (B86185) can yield N,N-bis(diphenylphosphino)amino acid esters, which act as excellent bidentate ligands for metals like palladium and platinum. st-andrews.ac.uk These phosphine (B1218219) ligands are a major class of chiral ligands used in asymmetric catalysis. ambeed.com

The development of organocatalysis has highlighted the use of small, stable chiral organic molecules, such as the amino acid L-proline, to catalyze reactions with high enantioselectivity. youtube.com This approach offers an alternative to often sensitive organometallic reagents. youtube.com Similarly, chiral aldehyde catalysis has emerged as a powerful tool for the asymmetric functionalization of N-unprotected amino acid esters. nih.gov In these systems, a chiral aldehyde catalyst activates the amino ester through the formation of a Schiff base, enabling stereoselective transformations. nih.gov

The versatility of amino ester scaffolds is further demonstrated by their use in creating ligands for various metal-catalyzed reactions. For instance, chiral amino acid-based hydroxamic acids have been shown to be effective ligands for vanadium-catalyzed asymmetric epoxidation of allylic alcohols. mdpi.com Additionally, dipeptide Schiff bases can act as bifunctional catalysts in asymmetric reactions. mdpi.com

Recent advancements include the use of chiral aldehyde and palladium combined catalysis for the highly efficient and atom-economical α-allylation of NH2-unprotected amino acid esters with alkynes. nih.gov This method produces a diverse range of nonproteinogenic α-amino acid esters with high enantioselectivity. nih.gov

The table below provides examples of chiral ligands and catalysts derived from amino acid esters and their applications in asymmetric synthesis.

| Ligand/Catalyst Type | Derived From | Application | Metal/Catalyst System |

| N-Diphenylphosphinoamino acid esters | Amino acid methyl/ethyl esters | Asymmetric catalysis | Platinum, Rhodium, Gold st-andrews.ac.uk |

| N,N-Bis(diphenylphosphino)amino acid esters | Amino acid methyl esters | Asymmetric catalysis | Palladium, Platinum st-andrews.ac.uk |

| Chiral Aldehydes | BINOL derivatives | Asymmetric α-functionalization of amino esters | Organocatalysis nih.gov |

| Amino Acid-based Hydroxamic Acids | Chiral alpha-amino acids | Asymmetric epoxidation of allylic alcohols | Vanadium mdpi.com |

| Dipeptide Schiff Bases | Dipeptides | Asymmetric Strecker reaction | Bifunctional organocatalysis mdpi.com |

| Chiral Aldehyde/Palladium System | Chiral Aldehyde | Asymmetric α-allylation of amino acid esters | Palladium nih.gov |

Q & A

Q. What are the optimal synthetic routes for Methyl 2-amino-3-phenylbutanoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common synthesis involves dissolving the hydrochloride salt of the amino acid precursor in tetrahydrofuran (THF) under nitrogen, followed by addition of trifluoroethylating reagents (e.g., 2,2,2-trifluoroethyl triflate) and a base like diisopropylethylamine (DIPEA). Reaction optimization at 60°C for 24–48 hours is critical for high conversion . Post-reaction, acid quenching and purification via C18 reverse-phase chromatography (acetonitrile/water gradient) ensure removal of byproducts. Yield improvements (>90%) require strict control of stoichiometry and inert conditions to prevent racemization or side reactions.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Liquid chromatography-mass spectrometry (LCMS) with electrospray ionization (ESI) is preferred for verifying molecular weight ([M+H]+ or [M–H]–). High-performance liquid chromatography (HPLC) using a C18 column (e.g., 5 μm particle size, 250 mm length) with a 0.1% trifluoroacetic acid/acetonitrile gradient resolves enantiomeric impurities. Retention times (e.g., 8.2–8.5 min under specific conditions) should be cross-validated with nuclear magnetic resonance (NMR) for structural confirmation, particularly for distinguishing α/β stereoisomers .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies indicate that lyophilized this compound remains intact for >12 months at –20°C in argon-sealed vials. In solution (e.g., DMSO or acetonitrile), degradation occurs within weeks due to hydrolysis; thus, immediate use is recommended. Accelerated stability testing (40°C/75% relative humidity for 1 month) can predict shelf-life under ambient conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical outcomes during chiral synthesis?

- Methodological Answer : Chiral auxiliary approaches (e.g., (S)-tert-butyl sulfinamide) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) can enforce enantioselectivity. For example, X-ray crystallography of intermediates (as in [6]) confirms absolute configuration. Discrepancies in optical rotation data may arise from residual solvents; thus, thermal gravimetric analysis (TGA) and Karl Fischer titration are essential to validate sample purity before stereochemical analysis .

Q. How can researchers address discrepancies in biological activity data across studies?

- Methodological Answer : Contradictions often stem from impurities (e.g., diastereomers) or assay variability. Reproducibility requires:

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model binding to targets like GABA receptors or peptidases. Key parameters include:

Q. How is the compound utilized in designing prodrugs or peptide mimetics?

- Methodological Answer : Its ester group enables prodrug strategies (e.g., hydrolysis to active carboxylic acid in vivo). For peptide mimetics, coupling with Fmoc-protected amino acids via solid-phase synthesis (SPPS) introduces side-chain diversity. Critical steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.